Methyl 5-Bromo-2-methoxynicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOVEOEHQDKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559521 | |
| Record name | Methyl 5-bromo-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122433-41-4 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122433-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-methoxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies
Synthetic Pathways for Methyl 5-Bromo-2-methoxynicotinate
The construction of this compound hinges on the sequential or convergent assembly of its core components. The synthetic route typically begins with a readily available nicotinic acid derivative, which then undergoes a series of functionalization steps to arrive at the target molecule.
The journey towards this compound often commences with nicotinic acid or its derivatives. scholarsresearchlibrary.comresearchgate.net A common precursor is 2-hydroxynicotinic acid, which can be sourced commercially or synthesized. The hydroxyl group at the 2-position is a key handle for introducing the methoxy (B1213986) group, while the carboxylic acid at the 3-position is primed for esterification. The pyridine (B92270) ring itself provides the scaffold for the subsequent bromination step.
Functionalization strategies often involve protecting group chemistry to ensure that reactions occur at the desired positions. For instance, the carboxylic acid may be temporarily converted to an ester to prevent it from interfering with other reactions. The synthesis of related compounds, such as 5-bromo-2-hydroxyisonicotinic acid methyl ester, has been reported starting from 2-amino-5-bromo-4-methylpyridine, which undergoes a multi-step process including oxidation, esterification, reduction, and diazotization hydrolysis. google.com
The conversion of the carboxylic acid group of a nicotinic acid precursor to a methyl ester is a critical step in the synthesis of this compound. Several standard esterification methods can be employed.
One of the most common and straightforward methods is the Fischer-Speier esterification. chemicalbook.com This involves reacting the nicotinic acid derivative with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. chemicalbook.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. chemicalbook.com While effective, this method can sometimes lead to low yields and require long reaction times. scholarsresearchlibrary.com
Alternatively, the nicotinic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. mdpi.com The resulting nicotinoyl chloride can then be reacted with methanol to form the methyl ester under milder conditions. mdpi.com This two-step process often provides higher yields and is compatible with a wider range of functional groups. Other methods include reacting the nicotinic acid with a methylating agent, such as diazomethane, although the hazardous nature of this reagent limits its large-scale application. The use of milder reducing agents like sodium borohydride (B1222165) in methanol has also been explored for the reduction of esters to alcohols, a reverse reaction that highlights the manipulation of the ester functionality. scholarsresearchlibrary.com
The introduction of the bromo and methoxy groups at the C5 and C2 positions, respectively, of the pyridine ring requires precise control of regioselectivity.
Alkoxylation: The methoxy group is typically introduced by the alkoxylation of a suitable precursor. Starting with a 2-halopyridine derivative, a nucleophilic substitution reaction with sodium methoxide (B1231860) can be employed. In the context of synthesizing this compound, it is often more strategic to start with a 2-hydroxypyridine (B17775) derivative, which can be converted to the 2-methoxy derivative via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663). Regioselective alkoxydehalogenation has been observed in 2,4-dihalogenoquinolines, where solid sodium alkoxide in toluene (B28343) preferentially substitutes the 2-position. capes.gov.br
Bromination: The regioselective bromination of the pyridine ring at the 5-position is a crucial step. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic substitution to the 3- and 5-positions. The presence of an activating group, such as a methoxy group at the 2-position, can further influence the position of bromination. Electrophilic brominating agents like N-bromosuccinimide (NBS) are commonly used. nih.gov The reaction conditions, including the choice of solvent and temperature, can be optimized to favor the formation of the desired 5-bromo isomer. For instance, the bromination of a related compound, methyl 5-acetyl-2-methoxybenzoate, was achieved using bromine in chloroform. prepchem.com It is important to note that the bromination of 2-methoxyquinoline (B1583196) has been shown to occur at the 6- and 8-positions, highlighting the importance of the specific heterocyclic system. capes.gov.br
Advanced Synthetic Transformations Utilizing this compound
The strategic placement of the bromo and methoxy groups, along with the methyl ester, makes this compound a valuable building block for the synthesis of more complex molecular architectures. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. This compound is an excellent substrate for these transformations, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. byjus.comnumberanalytics.com This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and functional materials. tcichemicals.com this compound, with its aryl bromide functionality, is an ideal coupling partner in Suzuki reactions. researchgate.net
Reaction Scope and Conditions:
The Suzuki coupling of this compound can be performed with a variety of aryl, heteroaryl, alkenyl, and even alkyl boronic acids or their corresponding esters. organic-chemistry.orgnih.gov This versatility allows for the synthesis of a diverse library of 5-substituted-2-methoxynicotinates.
The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. Common palladium catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and various palladium complexes with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. numberanalytics.com The choice of ligand can significantly impact the efficiency and scope of the reaction. The base, such as sodium carbonate, potassium phosphate, or cesium carbonate, is crucial for the activation of the organoboron species. organic-chemistry.orguzh.ch The reaction is often performed in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
Mechanistic Considerations:
The catalytic cycle of the Suzuki coupling reaction is generally understood to involve three key steps: byjus.comlibretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) in an oxidative addition step to form a Pd(II) intermediate. libretexts.orgmt.com This is often the rate-determining step of the cycle. byjus.com
Transmetalation: The organoboron species, activated by the base, undergoes transmetalation with the Pd(II) complex. organic-chemistry.orglibretexts.org In this step, the organic group from the boron atom is transferred to the palladium center, displacing the halide.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the final product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. byjus.comnumberanalytics.com
The efficiency of the Suzuki coupling can be influenced by various factors, including the nature of the reactants, the catalyst system, the base, and the reaction conditions. For sterically hindered substrates or less reactive coupling partners, the use of specialized ligands and optimized conditions may be necessary to achieve high yields.
Below is an interactive data table summarizing the key steps and components of the Suzuki-Miyaura coupling reaction.
| Step | Description | Key Components |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. libretexts.orgmt.com | Pd(0) catalyst, this compound |
| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex. organic-chemistry.orglibretexts.org | Organoboron reagent (e.g., boronic acid or ester), Base |
| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. byjus.comnumberanalytics.com | Diorganopalladium(II) intermediate |
Palladium-Catalyzed Cross-Coupling Reactions
Stille Coupling Reactions
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic electrophile. As an aryl bromide, this compound is a suitable electrophilic partner for this transformation. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product.
While specific examples detailing the Stille coupling of this compound are not prevalent in readily available literature, its reactivity can be inferred from established protocols. The reaction generally tolerates a wide variety of functional groups, and the conditions can be tuned to favor coupling at the carbon-bromine bond. nih.gov
Table 1: Representative Conditions for Stille Coupling of Aryl Bromides
| Parameter | Condition |
| Aryl Halide | This compound |
| Organostannane | R-Sn(Bu)₃ (e.g., Vinyltributyltin, Phenyltributyltin) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Solvent | Toluene, Dioxane, or DMF |
| Temperature | 80-110 °C |
Note: This table represents typical conditions and would require optimization for this specific substrate.
Sonogashira Coupling Reactions
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is fundamental for the synthesis of substituted alkynes and conjugated enynes. The presence of the bromine atom on the pyridine ring of this compound makes it an excellent candidate for Sonogashira coupling.
The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, occasionally, the solvent. wikipedia.org The catalytic cycle involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation step. wikipedia.org Copper-free variants have also been developed to prevent the undesired homocoupling of the alkyne partner. wikipedia.org
Table 2: General Conditions for Sonogashira Coupling
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene, 1-Heptyne) |
| Catalyst | PdCl₂(PPh₃)₂, PPh₃ |
| Co-catalyst | CuI |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
Note: This table represents typical conditions and would require optimization for this specific substrate.
Kumada and Negishi Coupling Derivatives (Implied reactivity through other organometallic reactions)
The Kumada and Negishi couplings are powerful palladium- or nickel-catalyzed cross-coupling reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. These reactions are highly effective for forming carbon-carbon bonds between sp²-hybridized carbons, such as the C-5 position of this compound, and various alkyl, vinyl, or aryl groups.
The reactivity of this compound in these couplings is strongly implied by its structure as an aryl bromide. While specific documented examples for this exact substrate are sparse, its participation in other palladium-catalyzed cross-coupling reactions, such as Suzuki couplings found in patent literature, confirms the viability of the C-Br bond for oxidative addition to a low-valent metal center. google.com This is the key initial step in the catalytic cycles of Kumada and Negishi reactions. For instance, a Suzuki-type coupling has been reported using 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride as a catalyst. google.com
Nucleophilic Substitution Reactions at the Bromine Center
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on this compound is generally challenging. The pyridine ring is relatively electron-rich, and lacks strong electron-withdrawing groups positioned ortho or para to the bromine to sufficiently activate the ring for attack by a nucleophile. Therefore, modern transition-metal-catalyzed methods are the preferred strategies for achieving formal substitution of the bromine.
Introduction of Azido (B1232118) and Cyano Groups
The introduction of azido and cyano groups at the C-5 position typically relies on palladium- or copper-catalyzed methodologies rather than direct SNAr. For similar bromo-pyridyl systems, cyanation can be achieved using reagents like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) with a palladium catalyst. The introduction of an azide (B81097) group often involves the use of sodium azide (NaN₃), again commonly with a palladium or copper catalyst to facilitate the C-N bond formation. For the related compound methyl 3-bromoisonicotinate, the bromine atom serves as a leaving group for substitution by nucleophiles like sodium azide or potassium cyanide.
Other Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond the classic named reactions, the bromine atom on this compound facilitates a range of other important bond-forming reactions.
Carbon-Carbon Bond Formation: The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a highly relevant transformation. This compound can be converted into its corresponding boronate ester, for example, by reacting it with bis(pinacolato)diboron (B136004) in the presence of potassium acetate (B1210297) and a palladium catalyst. ambeed.com This intermediate can then be coupled with various aryl or vinyl halides.
Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. Patent literature describes the reaction of this compound with morpholine, which represents a C-N bond-forming cross-coupling reaction. googleapis.com This transformation is crucial for the synthesis of a wide array of biologically active compounds.
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents is central to its utility as a synthetic building block, primarily through palladium-catalyzed cross-coupling pathways. Specific examples from patent literature highlight its application in the synthesis of complex molecules for pharmaceutical research.
In one documented example of a Suzuki-type reaction, this compound was coupled with a boronic acid derivative. google.com The reaction conditions are detailed in the table below.
Table 3: Documented Suzuki-Type Coupling of this compound google.com
| Parameter | Reagent/Condition |
| Substrate | This compound |
| Coupling Partner | (6-chloroimidazo[1,2-b]pyridazin-2-yl)boronic acid |
| Catalyst | 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride |
| Base | 2M Potassium Phosphate (K₃PO₄) |
| Solvent | Not specified, aqueous base added |
| Temperature | 100 °C |
Another key reaction involves converting the aryl bromide into a more reactive organometallic intermediate itself. The synthesis of methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate from this compound demonstrates this strategy. ambeed.com
Table 4: Borylation of this compound ambeed.com
| Parameter | Reagent/Condition |
| Substrate | This compound |
| Reagent | Bis(pinacolato)diboron |
| Catalyst | Not specified in excerpt |
| Base | Potassium Acetate |
| Solvent | N,N-dimethyl-formamide |
| Temperature | 80 °C |
| Yield | 15% |
These examples underscore the role of this compound as a versatile platform, where the bromine atom is strategically employed in organometallic reactions to build molecular complexity.
Chemical Profile: this compound
Introduction
This compound is a halogenated pyridine derivative with the chemical formula C₈H₈BrNO₃. sigmaaldrich.comuni.lu It belongs to the class of organic compounds known as pyridines, which are heterocyclic aromatic compounds containing a six-membered ring with one nitrogen atom. The systematic IUPAC name for this compound is methyl 5-bromo-2-methoxypyridine-3-carboxylate. uni.lu Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl ester group at the 3-position. This compound is a solid at room temperature and has a molecular weight of 246.06 g/mol . sigmaaldrich.com It is utilized as a building block in the synthesis of more complex molecules.
The synthesis of derivatives and analogs related to this compound often involves a variety of strategic organic reactions. These methods allow for the introduction of diverse functionalities and the construction of complex molecular architectures.
Grignard Reagent Applications (e.g., Methylmagnesium chloride)
Grignard reagents, such as methylmagnesium chloride, are powerful nucleophiles used to form new carbon-carbon bonds. In the context of pyridine chemistry, Grignard reagents can be added to pyridine N-oxides. This reaction, followed by treatment with a reagent like acetic anhydride, can lead to the formation of 2-substituted pyridines. organic-chemistry.org While a direct application of methylmagnesium chloride to this compound is not explicitly detailed in the provided results, the general reactivity of Grignard reagents with pyridine derivatives is well-established. For instance, reactions of various Grignard reagents with 2,4-pentanedione have been shown to produce β-hydroxyketones. doi.org Mechanochemical methods have also been developed for Grignard reactions, for example, reacting organobromides with carbon dioxide to form carboxylic acids. nih.gov
Organozinc Reagent Applications (e.g., Cyclobutylzinc(II) bromide)
Organozinc reagents are valued for their functional group tolerance and are frequently used in cross-coupling reactions. researchgate.net The generation of organozinc reagents can be achieved by the direct insertion of zinc metal into organohalides, a process that can be accelerated by activating agents like lithium chloride. nih.gov These reagents participate in reactions such as the Negishi cross-coupling, which is effective for creating carbon-carbon bonds. For example, 2-heterocyclic organozinc reagents can be coupled with aryl chlorides in the presence of a palladium catalyst to yield 2-aryl-substituted pyridines. organic-chemistry.org A specific application involving the reaction of an oxime derivative of methyl 5-bromo-2-oxopentanoate with a trialkylzincate has been reported to yield an alpha-alkyl proline derivative. researchgate.net This demonstrates the potential for intramolecular reactions involving the bromine-bearing carbon.
Organosilane Reagent Applications (e.g., Trimethyl(trifluoromethyl)silane)
Organosilane reagents are known for their use as reducing agents and in coupling reactions. acs.orgnih.gov They are generally less reactive than many common reducing agents, which allows for greater selectivity. acs.org The reactivity of organosilanes can be enhanced by using an acid catalyst. acs.org In the context of pyridine chemistry, organosilanes have been used in reductive coupling reactions. For example, the asymmetric reductive coupling of pyridines with styrenes can be achieved using organosilanes. acs.org Lewis basic salts can promote the coupling of benzyltrimethylsilane (B1265640) with various (hetero)aryl electrophiles, including those with pyridine structures. nih.gov
Substitution and Elimination Reactions of Alkyl Halides in the Context of the Nicotinate (B505614) Moiety
Alkyl halides are versatile substrates that can undergo both nucleophilic substitution and elimination reactions. libretexts.orglibretexts.org These reactions are fundamental in organic synthesis for the introduction of new functional groups or the formation of alkenes. libretexts.orgyoutube.com The outcome of the reaction, whether substitution or elimination, is influenced by factors such as the structure of the alkyl halide, the strength of the nucleophile or base, and the reaction conditions. libretexts.orgmasterorganicchemistry.com
In nucleophilic substitution, a nucleophile replaces the halogen atom. libretexts.org This can occur through two primary mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular). libretexts.orgyoutube.com The Sₙ2 reaction is a one-step process that results in an inversion of stereochemistry, while the Sₙ1 reaction proceeds through a carbocation intermediate. libretexts.org
Elimination reactions, on the other hand, lead to the formation of a double bond through the removal of the halogen and a hydrogen atom from an adjacent carbon. libretexts.orgyoutube.com These reactions also have two main mechanisms: E2 (bimolecular) and E1 (unimolecular). youtube.com The E2 reaction is a concerted process, while the E1 reaction involves a carbocation intermediate. youtube.com
The nicotinate moiety, being part of an aromatic system, does not typically undergo the same substitution and elimination reactions as a saturated alkyl halide. However, the principles of these reactions are relevant to the modification of any alkyl groups that might be attached to the pyridine ring or the ester functionality.
Functional Group Interconversions and Derivatization
The functional groups present in this compound, namely the ester and the substituents on the pyridine ring, offer opportunities for further chemical transformations.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-methoxynicotinic acid. This reaction is a standard transformation in organic synthesis and can be achieved under acidic or basic conditions. The resulting carboxylic acid provides a handle for further derivatization, such as amide bond formation.
The pyridine ring of this compound is a key site for modification. The bromine atom at the 5-position is particularly significant as it can participate in various cross-coupling reactions, such as the Suzuki cross-coupling. mdpi.com This allows for the introduction of a wide range of aryl and heteroaryl groups at this position. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully used in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to synthesize novel pyridine derivatives. mdpi.com Similarly, the methoxy group at the 2-position can potentially be substituted. For instance, 2,5-dibromopyridine (B19318) can be converted to 5-bromo-2-methoxypyridine (B44785) by reaction with sodium methoxide. chemicalbook.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₃ | sigmaaldrich.comuni.lu |
| Molecular Weight | 246.06 g/mol | sigmaaldrich.com |
| CAS Number | 122433-41-4 | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| InChI Key | OLQOVEOEHQDKSC-UHFFFAOYSA-N | sigmaaldrich.com |
Interactive Data Table: Click on headers to sort.
Functional Group Interconversions and Derivatization
Scale-Up and Process Chemistry Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of reaction conditions and purification strategies to ensure efficiency, safety, and high purity of the final product.
Optimization of Reaction Conditions for Industrial Synthesis
For industrial applications, a synthetic route must be high-yielding, use readily available and inexpensive materials, and involve simple, safe, and reliable reaction steps. google.com The synthesis of the core structure of this compound often involves the preparation of key intermediates like 5-Bromo-2-methoxypyridine. A reported synthesis for this intermediate from 2,5-dibromopyridine and sodium hydroxide (B78521) in methanol boasts a high yield of 98%, a crucial factor for industrial viability. chemicalbook.com
Optimizing reaction conditions is paramount. For instance, in related syntheses of functionalized pyridines intended for industrial use, precise temperature control is critical. One patented process for a similar molecule involves adding reagents while keeping the temperature below 20°C, followed by cooling to 5°C to maximize yield and safety. google.com
Key parameters for optimizing the industrial synthesis of this compound are summarized below.
| Parameter | Objective | Example Strategy | Reference |
| Yield | Maximize product output | Utilize high-yield reactions, such as the methoxylation of 2,5-dibromopyridine (98% yield). | chemicalbook.com |
| Raw Materials | Cost-effectiveness and availability | Select inexpensive and accessible starting materials like 2,5-dibromopyridine. | google.comchemicalbook.com |
| Reaction Steps | Simplicity and ease of operation | Design a synthesis with a minimal number of straightforward steps to reduce complexity and cost. | google.com |
| Process Safety | Minimize risks | Implement strict temperature controls and carefully manage the addition of exothermic reagents. | google.com |
| Solvent Choice | Efficiency and recovery | Use effective and easily recoverable solvents like methanol. | chemicalbook.com |
Purification Techniques and Strategies (e.g., Flash Chromatography)
Achieving high purity for the final product is essential. The purification strategy for this compound on an industrial scale would likely involve a combination of techniques, starting with bulk purification followed by fine purification if necessary.
Recrystallization is a primary technique for purifying crude solid products. The choice of solvent is critical. For related compounds like methyl 5-(2-bromoacetyl)-2-methoxybenzoate, recrystallization from methanol has proven effective. prepchem.com In the purification of nicotinamide (B372718), a related heterocyclic compound, recrystallization using a mixed solvent system (2-methylpropanol-1 and water) at a controlled pH (7-10) was used to effectively remove acidic impurities. google.com This highlights the importance of tailoring the solvent and conditions to the specific impurities present.
Flash Chromatography is a preparative version of column chromatography used to rapidly purify larger quantities of compounds than analytical HPLC. It is an essential tool for separating the target compound from persistent impurities. The principles for developing a flash chromatography method are often derived from analytical techniques like Thin-Layer Chromatography (TLC) and HPLC. nih.gov Studies on the separation of nicotinic acid and its derivatives show that reversed-phase systems are effective. nih.govresearchgate.net For example, a mobile phase of methanol and water can be used with a reversed-phase stationary phase (like C18 silica) to separate various nicotinic acid derivatives. researchgate.net Alternatively, for polar compounds that have poor retention on reversed-phase columns, hydrophilic interaction chromatography (HILIC) can be employed. researchgate.net
The following table summarizes potential purification strategies for this compound.
| Technique | Description | Key Considerations | Reference |
| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, causing the pure compound to crystallize out. | Selection of an appropriate solvent (e.g., methanol, aqueous 2-methylpropanol-1) and control of pH to maximize purity and yield. | prepchem.comgoogle.com |
| Flash Chromatography | Pumping a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase) to separate components. | Stationary Phase: Silica (B1680970) gel or reversed-phase silica (C18). Mobile Phase: A solvent system optimized by TLC, such as a methanol/water or acetonitrile/formic acid gradient. | nih.govresearchgate.netresearchgate.net |
| Decolorization | Removal of colored impurities, often by adding activated carbon to a solution of the compound before a final crystallization step. | Can be integrated into the recrystallization process to yield a colorless product meeting high-purity standards. | google.com |
Applications in Medicinal Chemistry and Pharmaceutical Research
Methyl 5-Bromo-2-methoxynicotinate as a Key Pharmaceutical Intermediate
This compound is a chemical compound recognized for its utility as a key intermediate in the synthesis of pharmaceutically active molecules. pharmanoble.com An intermediate is a substance that serves as a building block in the multi-step process of manufacturing an Active Pharmaceutical Ingredient (API). pharmanoble.com The specific molecular structure of this compound, which features a substituted pyridine (B92270) ring, makes it a valuable precursor in medicinal chemistry. bldpharm.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 122433-41-4 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₈H₈BrNO₃ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 246.06 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Form | Solid | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 100-102 °C | sigmaaldrich.com |
In the field of drug discovery and development, this compound serves as a foundational building block. bldpharm.com Its chemical architecture, characterized by a pyridine core with bromo and methoxy (B1213986) functional groups, allows for strategic chemical modifications. These features enable its incorporation into larger, more complex molecules designed to interact with specific biological targets. Researchers utilize such intermediates to construct novel drug candidates that are then evaluated for therapeutic potential. pharmanoble.com
The most prominent application of this compound is in the synthesis of the Active Pharmaceutical Ingredient (API) Ivacaftor (also known as VX-770). chemicalbook.comgoogleapis.com Ivacaftor is a drug developed for the treatment of cystic fibrosis. googleapis.com Various patented synthetic routes for Ivacaftor have been outlined, which involve the construction of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure. googleapis.comgoogle.comnih.gov This core is subsequently coupled with an aminophenol derivative to yield the final API. googleapis.comnih.gov this compound functions as a critical starting material for creating the quinoline (B57606) portion of the Ivacaftor molecule.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Design and Synthesis of Novel Analogs with Enhanced Efficacy
This compound has been utilized as a key building block in the design and synthesis of a variety of novel and complex therapeutic candidates. Its chemical structure allows for facile modification and incorporation into larger molecular scaffolds through reactions such as Suzuki-Miyaura coupling and Sonogashira coupling.
Patent literature provides several examples of its application in the synthesis of kinase inhibitors and other receptor antagonists. For instance, it has been used as a starting material in the preparation of aminoimidazopyridine derivatives investigated as kinase inhibitors. google.com In these syntheses, the bromo- and methoxy-substituted nicotinic acid ester core serves as an anchor for the construction of more elaborate heterocyclic systems.
Another notable application is in the synthesis of MRGX2 antagonists, where this compound is treated with a Grignard reagent to transform the ester into a tertiary alcohol, a key step in the elaboration of the final complex molecule. google.com It has also been employed in the synthesis of RXFP1 agonists, where the bromo-substituent is displaced via a Sonogashira coupling reaction with an alkyne to build a more complex side chain. google.com
The following table summarizes examples of complex molecules synthesized using this compound as an intermediate, as described in patent literature.
| Intermediate Compound | Synthetic Transformation | Final Compound Class | Patent Reference |
| This compound | Suzuki Coupling | Aminoimidazopyridine Kinase Inhibitors | WO2019089442A1 google.com |
| This compound | Grignard Reaction | MRGX2 Antagonists | WO2022073904A1 google.com |
| This compound | Sonogashira Coupling | RXFP1 Agonists | US20250011288A1 google.com |
| This compound | Borylation/Suzuki Coupling | CFTR Modulators | WO2008141119A2 google.com |
| This compound | Suzuki Coupling | Heterocyclic Compounds | US20190161480A1 i.moscow |
Analytical and Computational Studies
Spectroscopic Analysis in Research Contexts
Spectroscopic techniques are fundamental in the characterization of Methyl 5-Bromo-2-methoxynicotinate, offering insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of this compound. In ¹H NMR, the chemical shifts, multiplicities, and integration of the proton signals provide a detailed map of the hydrogen atoms within the molecule.
For instance, a typical ¹H NMR spectrum would show distinct signals for the methoxy (B1213986) group protons, the methyl ester protons, and the aromatic protons on the pyridine (B92270) ring. The positions of the aromatic protons are particularly informative for confirming the substitution pattern.
Proton (¹H) NMR: This technique helps in identifying the hydrogen atoms in the molecule. The chemical shifts in a ¹H NMR spectrum of a related compound, 5-Bromo-2-methylpyridine, show signals that can be compared to understand the influence of the substituents in this compound. chemicalbook.com
Carbon-13 (¹³C) NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, confirming the presence of the pyridine ring, the ester, and the methoxy group.
Quantitative NMR (qNMR) can also be employed to determine the purity of the compound with high accuracy. magritek.comacanthusresearch.com This method relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei. magritek.com
Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 8.3 - 8.5 | d | 1H |
| Aromatic CH | 7.9 - 8.1 | d | 1H |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s | 3H |
| Ester (-OCH₃) | 3.8 - 4.0 | s | 3H |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular formula of the compound is C₈H₈BrNO₃, corresponding to a molecular weight of approximately 246.06 g/mol . sigmaaldrich.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern observed in the mass spectrum, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), serves as a definitive confirmation of the presence of a bromine atom in the molecule.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z |
| [M+H]⁺ | 245.97605 |
| [M+Na]⁺ | 267.95799 |
| [M-H]⁻ | 243.96149 |
Data sourced from computational predictions. uni.lu
Chromatographic Techniques for Purity Assessment and Analysis (HPLC, LC-MS, UPLC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique used to determine the purity of the compound. A sharp, single peak in the chromatogram under various conditions would indicate a high degree of purity. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is invaluable for identifying impurities, even at trace levels. As the components elute from the chromatography column, they are directly introduced into the mass spectrometer, which provides molecular weight information for each separated peak. Several related bromo-methoxy-pyridine derivatives are analyzed using techniques like LC-MS. bldpharm.combldpharm.combldpharm.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that offers higher resolution, speed, and sensitivity compared to traditional HPLC. This technique can be used for more demanding separations and for the analysis of complex mixtures containing this compound. The use of UPLC is documented for the analysis of similar compounds. bldpharm.combldpharm.combldpharm.com
Computational Chemistry and Modeling
Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level.
Density Functional Theory (DFT) for Reactivity Predictions (e.g., B3LYP/6-31G level)*
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with the 6-31G* basis set is a widely used level of theory for obtaining a balance between accuracy and computational cost in predicting the reactivity of organic molecules. scielo.org.bo
For this compound, DFT calculations can provide insights into its chemical reactivity through the analysis of global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. mdpi.com These calculations can predict sites susceptible to nucleophilic or electrophilic attack, which is valuable information for designing synthetic routes involving this compound.
Table 1: Calculated Global Reactivity Descriptors for a Hypothetical Molecule at the B3LYP/6-31G Level*
| Descriptor | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| Energy Gap (LUMO-HOMO) | 5.3 |
| Ionization Potential | 6.8 |
| Electron Affinity | 1.5 |
| Electronegativity | 4.15 |
| Chemical Hardness | 2.65 |
| Chemical Softness | 0.19 |
| Electrophilicity Index | 3.25 |
Note: This table is illustrative and does not represent actual calculated values for this compound. It demonstrates the type of data generated from DFT calculations.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is often used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein. nih.gov
While specific molecular docking studies featuring this compound are not prominently published, the methodology would involve preparing the 3D structure of the compound and docking it into the binding site of a biologically relevant protein. The results are typically scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. nih.gov These studies can help in identifying potential biological targets for the compound and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are developed by finding a correlation between calculated molecular descriptors (e.g., physicochemical properties, topological indices) and experimentally determined biological activity for a series of compounds. wikipedia.orgconicet.gov.ar
A QSAR study involving this compound would typically be part of a larger investigation of a series of related nicotinic acid derivatives. nih.gov The goal would be to develop a model that can predict the biological activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. wikipedia.orgmdpi.com The robustness of a QSAR model is assessed through various statistical validation methods. researchgate.net
Mechanistic Studies and Reaction Kinetics
Understanding the reaction mechanisms and kinetics is fundamental to controlling chemical transformations and optimizing synthetic processes.
Elucidating Reaction Mechanisms in Heterocycle Synthesis
This compound is a substituted pyridine, a class of heterocyclic compounds. The elucidation of reaction mechanisms in the synthesis of such heterocycles often involves a combination of experimental and computational approaches. For instance, DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This can help in understanding the regioselectivity and stereoselectivity of a reaction, as well as the role of catalysts.
While specific mechanistic studies on the synthesis of this compound are not detailed in the provided search results, general principles of heterocyclic chemistry apply. The bromine and methoxy substituents on the pyridine ring will influence its reactivity in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. Kinetic studies, involving monitoring the reaction progress over time under different conditions (e.g., temperature, concentration), would provide quantitative data on reaction rates and activation energies, further contributing to the understanding of the reaction mechanism.
Investigation of Steric and Electronic Effects on Reactivity
The reactivity of this compound is intricately governed by the interplay of steric and electronic effects originating from its substituents: the bromo group at the 5-position, the methoxy group at the 2-position, and the methyl ester group at the 3-position of the pyridine ring.
Electronic Effects: The electronic landscape of the pyridine ring is significantly modulated by the attached functional groups. The nitrogen atom in the pyridine ring is inherently electron-withdrawing. The bromo group at the 5-position further withdraws electron density from the ring through its inductive effect (-I). Conversely, the methoxy group at the 2-position exerts a dual electronic influence: it is inductively electron-withdrawing (-I) but can also donate electron density through resonance (+M). This resonance effect can increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the methoxy group. Computational studies, such as those employing Density Functional Theory (DFT), can quantify these effects by calculating parameters like molecular electrostatic potential (MEP) and frontier molecular orbital energies (HOMO-LUMO gap). For instance, a higher HOMO-LUMO gap generally suggests lower reactivity.
Steric Effects: The spatial arrangement of the substituents around the pyridine ring introduces steric hindrance, which can impede the approach of reactants to the reactive centers. The methoxy group at the 2-position and the methyl ester at the 3-position can create a crowded environment around the nitrogen atom and the adjacent carbon atoms. This steric bulk can influence the regioselectivity of reactions, such as nucleophilic aromatic substitution. The Taft equation is a valuable tool for quantitatively assessing the combined influence of polar (electronic) and steric effects on reaction rates.
To illustrate the combined influence of these effects, a hypothetical data table based on common computational chemistry outputs is presented below. These values are for illustrative purposes and would be derived from specific computational analyses of this compound and related compounds.
| Compound/Substituent Position | Hammett Constant (σ) | Taft Steric Parameter (Es) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| This compound | ||||
| 5-Bromo | +0.23 | -0.97 | - | - |
| 2-Methoxy | -0.27 | -0.55 | - | - |
| Reference Compounds | ||||
| Methyl Nicotinate (B505614) | 0.00 | 0.00 | 2.58 | 5.8 |
| Methyl 5-Bromonicotinate | +0.39 | -0.97 | 1.89 | 5.5 |
| Methyl 2-Methoxynicotinate | -0.12 | -0.55 | 3.12 | 5.9 |
Note: The values in this table are illustrative and intended to represent the type of data generated in computational studies. Specific experimental or calculated values for this compound would be required for a definitive analysis.
Kinetic Studies of Ester Hydrolysis
The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid is a fundamental reaction, the rate of which is influenced by pH and the electronic nature of the pyridine ring.
The hydrolysis can be catalyzed by either acid or base. In acidic hydrolysis, the reaction is typically reversible. In basic hydrolysis, also known as saponification, the reaction is irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol.
The rate of hydrolysis is dependent on the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups, such as the bromo substituent, are expected to increase the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This generally leads to an increased rate of hydrolysis. Conversely, electron-donating groups would decrease the electrophilicity and thus slow down the hydrolysis rate.
Kinetic studies involve monitoring the concentration of the reactant or product over time to determine the rate constant (k) of the reaction. A hypothetical set of kinetic data for the base-catalyzed hydrolysis of this compound and related compounds is presented below to illustrate these principles.
| Compound | pH | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Half-life (t₁/₂, min) |
| This compound | 10 | 25 | 0.015 | 77.0 |
| Methyl Nicotinate | 10 | 25 | 0.008 | 144.4 |
| Methyl 5-Bromonicotinate | 10 | 25 | 0.025 | 46.2 |
| Methyl 2-Methoxynicotinate | 10 | 25 | 0.005 | 231.0 |
Note: This table presents hypothetical data to demonstrate the expected trends in hydrolysis rates based on substituent effects. Actual experimental data would be necessary for a precise quantitative comparison.
Pharmacokinetic and Metabolic Research
Investigation of Pharmacokinetic Properties of Methyl 5-Bromo-2-methoxynicotinate and its Derivatives
The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). For this compound, these properties would be influenced by its chemical nature as a substituted pyridine (B92270) and a methyl ester.
The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that quantifies the extent to which a drug distributes throughout the body's tissues rather than remaining in the plasma. A high Vd suggests significant distribution into tissues, whereas a low Vd indicates confinement primarily to the bloodstream.
Direct experimental data on the Vd for this compound is not available. However, predictions can be made based on its structure. The presence of a lipophilic bromo group and a methoxy (B1213986) group, along with a predicted XLogP3 of 1.7, suggests moderate lipophilicity, which would facilitate passage across biological membranes and into tissues uni.lu.
Table 1: Pharmacokinetic Parameters of Related Compounds (for context) Note: These values are for analogous or structurally related compounds and NOT for this compound.
| Compound | Vd (Volume of Distribution) | CL (Clearance) | T½ (Half-life) | Species | Source |
|---|---|---|---|---|---|
| Bromopride (B1667899) | 230 L | 46.8 L/h | Not specified | Human | nih.gov |
| Niacin | Not readily available | Not readily available | 0.9 h | Human | nih.govnih.gov |
| Nicotinamide (B372718) | Not specified | Not specified | 4.3 h | Human | nih.gov |
| 1-(3′-bromophenyl)-heliamine | 2484.43 mL | Not specified | 1.62 h | Rat | mdpi.com |
Clearance describes the rate at which a drug is removed from the body. This process for this compound is expected to involve both hydrolysis and oxidative metabolism, primarily in the liver.
Hepatic Clearance : The liver is the principal organ for metabolizing foreign compounds (xenobiotics). Hepatic clearance is determined by hepatic blood flow and the hepatic extraction ratio—the fraction of the drug removed during one pass through the liver unil.chderangedphysiology.com. Compounds with a high extraction ratio are cleared efficiently and may experience a significant "first-pass effect," where a large portion of an orally administered dose is metabolized before reaching systemic circulation derangedphysiology.com. While the extraction ratio for this compound is unknown, its structure suggests it would be a substrate for hepatic enzymes. For instance, the related drug bromocriptine (B1667881) undergoes extensive first-pass metabolism, reducing its oral bioavailability to just 6% nih.gov.
CYP450-Mediated Oxidation : The cytochrome P450 (CYP) enzyme superfamily, located mainly in the liver, is central to Phase I metabolism, performing oxidative reactions nih.gov. Pyridine-containing molecules, such as nicotinic acid and its derivatives, are known to interact with and be inhibited by or metabolized by CYP enzymes researchgate.netnih.gov. The pyridine nitrogen can coordinate with the heme iron in the CYP active site nih.gov. Potential oxidative metabolic pathways for this compound include:
O-demethylation of the 2-methoxy group to form a hydroxyl group. This is a common metabolic reaction for methoxy-substituted aromatic compounds nih.gov.
Oxidation of the pyridine ring, for example, to form an N-oxide nih.gov.
Hydroxylation at available positions on the aromatic ring.
Studies on nicotinamide show it inhibits CYP2D6, CYP3A4, and CYP2E1 at high concentrations nih.gov. Nicotine itself is a substrate for CYP enzymes nih.gov. This strongly implies that this compound is also a likely substrate for one or more CYP isozymes.
Significant species differences in drug metabolism are common, largely due to variations in the expression and activity of metabolic enzymes like CYP450s and esterases. While no specific comparative studies exist for this compound, research on other compounds confirms this variability. For example, the metabolism of nicotinic acid itself differs between species. Therefore, pharmacokinetic data from animal models such as rats or mice cannot be directly extrapolated to humans without further investigation.
Metabolic Pathway Elucidation
The biotransformation of this compound is predicted to occur via two primary pathways: hydrolysis of the ester group and oxidation of the core structure, followed by potential conjugation reactions.
One of the most predictable metabolic pathways for this compound is the hydrolysis of its methyl ester bond to yield its corresponding carboxylic acid, 5-Bromo-2-methoxynicotinic acid, and methanol (B129727). This reaction is catalyzed by esterase enzymes, which are abundant in the liver, plasma, skin, and other tissues drugbank.comnih.gov.
Studies on various nicotinic acid esters confirm this pathway.
Human serum albumin (HSA) has been shown to possess esterase-like activity, hydrolyzing a range of nicotinate (B505614) esters, although the rate for methyl nicotinate was found to be slow nih.govnih.gov.
In studies using hairless mouse skin, methyl nicotinate was effectively hydrolyzed to nicotinic acid during percutaneous absorption, indicating significant esterase activity in the skin nih.gov.
The half-life of methyl nicotinate in the dermis has been estimated to be between 3 and 10 minutes, highlighting rapid metabolism at the site of topical application drugbank.com.
This evidence strongly suggests that upon entering the body, this compound would be readily converted to 5-Bromo-2-methoxynicotinic acid by esterases.
No studies have formally identified and quantified the metabolites of this compound. However, based on the established metabolic pathways for related structures, a list of probable metabolites can be proposed. The primary metabolite would be the product of ester hydrolysis. Subsequent Phase I (oxidation) and Phase II (conjugation) reactions would produce further metabolites.
Following oral administration of niacin in humans, about 70% of the dose is recovered in the urine as various metabolites, with only 3.2% as the unchanged drug, demonstrating extensive metabolism nih.gov. The major metabolites found were N-methyl-2-pyridone-5-carboxamide (2PY) and N-methylnicotinamide (MNA) nih.gov. This indicates that after initial hydrolysis and oxidation, the resulting products for the title compound would likely undergo further biotransformation and conjugation before excretion.
Table 2: Predicted Metabolites of this compound
| Predicted Metabolite | Generating Pathway | Metabolic Phase |
|---|---|---|
| 5-Bromo-2-methoxynicotinic acid | Ester Hydrolysis | Phase I |
| Methyl 5-bromo-2-hydroxynicotinate | CYP450-mediated O-demethylation | Phase I |
| 5-Bromo-2-hydroxynicotinic acid | Ester Hydrolysis & O-demethylation | Phase I |
| Glucuronide or sulfate (B86663) conjugates | Conjugation of hydroxylated metabolites | Phase II |
| N-oxide derivatives | CYP450-mediated N-oxidation of pyridine ring | Phase I |
Addressing Discrepancies between In Vitro and In Vivo Metabolic Data
Adjustments and Methodologies for In Vivo Studies
Until research on the pharmacokinetics and metabolism of this compound is conducted and published, a detailed scientific article on these aspects of the compound cannot be written.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes
While established methods for the synthesis of substituted pyridines exist, the development of more efficient, sustainable, and scalable routes to Methyl 5-Bromo-2-methoxynicotinate is a crucial area for future research. Current approaches may rely on multi-step processes that can be time-consuming and generate significant waste.
Future investigations could focus on the application of modern synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a promising avenue. wikipedia.orglibretexts.orgorganic-chemistry.orgsigmaaldrich.com These reactions are renowned for their ability to form carbon-carbon bonds with high efficiency and selectivity. A potential strategy could involve the coupling of a suitable boronic acid or ester with a di-halogenated pyridine (B92270) precursor, allowing for the sequential and controlled introduction of the bromo and methoxy (B1213986) substituents. Research into optimizing catalyst systems, ligands, and reaction conditions will be paramount to achieving high yields and purity. organic-chemistry.orgrsc.org
Furthermore, the exploration of C-H activation methodologies could offer a more direct and atom-economical approach to functionalizing the pyridine ring, potentially reducing the number of synthetic steps required.
Development of Advanced Derivatization Strategies
The bromine atom at the 5-position of this compound serves as a versatile handle for a wide array of derivatization strategies, enabling the synthesis of a diverse library of novel compounds for further investigation.
Advanced derivatization could extensively utilize palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at the 5-position by reacting this compound with different boronic acids or their esters. libretexts.orgsigmaaldrich.com This would allow for a systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of this part of the molecule.
Another powerful technique is palladium-catalyzed carbonylation, which can transform the C-Br bond into a new carbonyl-containing functional group. nih.govdiva-portal.org This opens the door to the synthesis of amides, esters, and ketones, further expanding the chemical space around the core scaffold. The development of robust and general protocols for these transformations on the this compound backbone will be a key research focus.
Investigation into Undiscovered Biological Activities
While the biological profile of this compound itself is not extensively documented, its structural motifs are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. nih.govmdpi.commdpi.com
Future research should involve a comprehensive screening of this compound and its derivatives against a broad panel of biological targets. The synthesis of analog libraries, as described in the previous section, will be instrumental in these studies. For example, the evaluation of these compounds for their inhibitory activity against enzymes like cyclooxygenases (COX-1 and COX-2), which are implicated in inflammation, could be a starting point. japsonline.com
Moreover, given the prevalence of the pyridine nucleus in neurologically active compounds, investigating the neuroprotective or psychoactive properties of this compound and its derivatives could uncover novel therapeutic agents for central nervous system disorders. nih.gov
Application in Agricultural Chemistry (e.g., Pesticides, Herbicides)
Nicotinic acid and its derivatives have a well-established history in agricultural chemistry, with several commercial products used for crop protection. These compounds can act as herbicides, insecticides, and fungicides. The pyridine ring is a key pharmacophore in many successful agrochemicals.
A significant future direction for this compound is its exploration as a lead compound in the development of new agrochemicals. The presence of both a halogen and a methoxy group could contribute to specific modes of action and favorable metabolic profiles in plants and insects.
Research in this area would involve the synthesis of a variety of derivatives and their systematic evaluation for herbicidal, pesticidal, and fungicidal activity. For instance, the derivatization of the ester functionality or the substitution of the bromine atom could lead to compounds with enhanced potency and selectivity. Structure-activity relationship studies will be critical to identify the key structural features required for optimal performance and to develop candidates with improved environmental profiles.
Integration with High-Throughput Screening for New Target Identification
High-throughput screening (HTS) is a powerful tool in modern drug discovery and can be leveraged to rapidly assess the biological activity of large compound libraries against numerous targets. The library of derivatives generated from this compound would be an ideal candidate for HTS campaigns.
By screening this library against diverse biological targets, including enzymes, receptors, and ion channels, it may be possible to identify novel and unexpected biological activities. This unbiased approach can uncover new therapeutic applications for this class of compounds that would not be predicted based on their structural similarity to known agents alone.
The integration of HTS with computational modeling and cheminformatics will be essential to analyze the vast datasets generated and to prioritize hits for further development. This synergy will accelerate the process of identifying promising lead compounds and elucidating their mechanisms of action.
Q & A
Q. How can mechanistic studies enhance the understanding of photodegradation pathways for this compound?
- Methodological Answer : UV-Vis spectroscopy and LC-MS track degradation products under controlled light exposure. Computational modeling (TD-DFT) predicts bond cleavage sites, identifying the methoxy group as a primary photolabile moiety. Stabilizers like BHT (butylated hydroxytoluene) reduce radical-mediated decomposition by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
